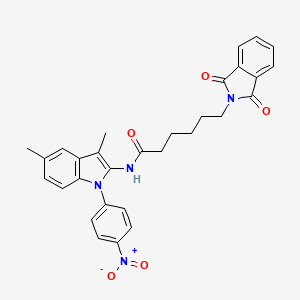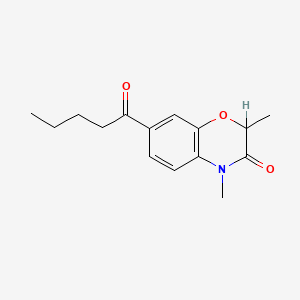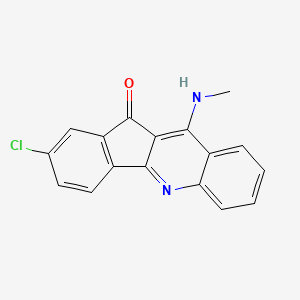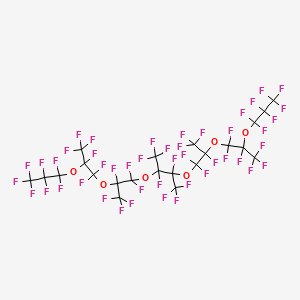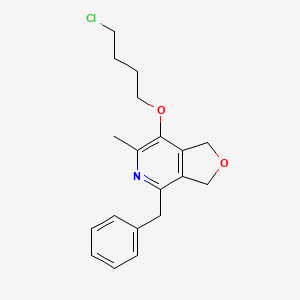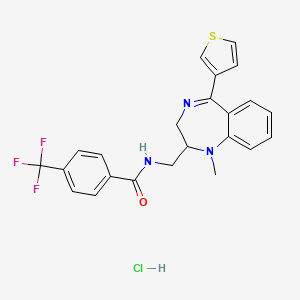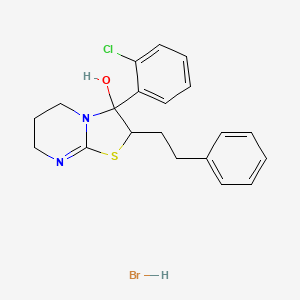
3-Pyridinesulfonamide, N-(3-(diethylamino)propyl)-4-ethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(Diethylamino)propyl)-4-ethoxy-3-pyridinesulfonamide is a chemical compound with a complex structure that includes a pyridine ring, an ethoxy group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Diethylamino)propyl)-4-ethoxy-3-pyridinesulfonamide typically involves multiple steps. One common method includes the reaction of 4-ethoxy-3-pyridinesulfonyl chloride with N-(3-diethylamino)propylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-(Diethylamino)propyl)-4-ethoxy-3-pyridinesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-(3-(Diethylamino)propyl)-4-ethoxy-3-pyridinesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-(Diethylamino)propyl)-4-ethoxy-3-pyridinesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(3-(Diethylamino)propyl)-N-methylacrylamide: Similar in structure but with a different functional group.
N-(3-(Diethylamino)propyl)-4-methoxy-3-pyridinesulfonamide: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness
N-(3-(Diethylamino)propyl)-4-ethoxy-3-pyridinesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy group and sulfonamide moiety make it particularly versatile for various applications in research and industry.
This detailed article provides a comprehensive overview of N-(3-(Diethylamino)propyl)-4-ethoxy-3-pyridinesulfonamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
138761-25-8 |
|---|---|
Molecular Formula |
C14H25N3O3S |
Molecular Weight |
315.43 g/mol |
IUPAC Name |
N-[3-(diethylamino)propyl]-4-ethoxypyridine-3-sulfonamide |
InChI |
InChI=1S/C14H25N3O3S/c1-4-17(5-2)11-7-9-16-21(18,19)14-12-15-10-8-13(14)20-6-3/h8,10,12,16H,4-7,9,11H2,1-3H3 |
InChI Key |
OXXNVFCTHLDGKL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNS(=O)(=O)C1=C(C=CN=C1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


